3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety. This specific compound is notable for its complex structure, which includes a pyrrole ring and various substituents that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps, including the formation of the pyrrole ring and the subsequent attachment of the various substituents. Common synthetic methods may include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substituent Attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the phenylpropanoic acid core but lacks the pyrrole ring and additional substituents.
3-(3-Methoxyphenyl)propionic acid: Similar in structure but with fewer methoxy groups and no pyrrole ring.
Uniqueness
The uniqueness of 3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid lies in its complex structure, which includes multiple functional groups and a pyrrole ring. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-4-6-16(7-5-15)19-11-9-18(10-13-22(26)27)25(19)24-23(28)17-8-12-20(29-2)21(14-17)30-3/h4-9,11-12,14H,10,13H2,1-3H3,(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYONTZPYNRDFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC(=C(C=C3)OC)OC)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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